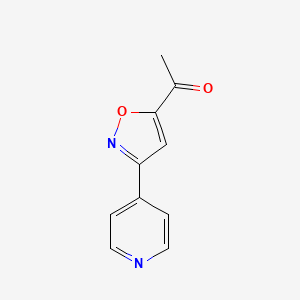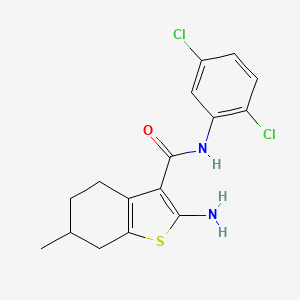![molecular formula C20H21FN4O4S2 B2503204 4-((2,6-dimethylmorpholino)sulfonyl)-N'-(4-fluorobenzo[d]thiazol-2-yl)benzohydrazide CAS No. 851978-82-0](/img/structure/B2503204.png)
4-((2,6-dimethylmorpholino)sulfonyl)-N'-(4-fluorobenzo[d]thiazol-2-yl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 4-((2,6-dimethylmorpholino)sulfonyl)-N'-(4-fluorobenzo[d]thiazol-2-yl)benzohydrazide is a sulfonamide derivative, which is a class of compounds known for their antimicrobial properties. Sulfonamides are typically synthesized by the reaction of sulfonyl chlorides with amines. The compound is not directly mentioned in the provided papers, but it shares structural similarities with the compounds studied in the research, particularly with the sulfonamide derivatives synthesized for their biological activity.
Synthesis Analysis
The synthesis of related sulfonamide derivatives involves the precursor compound 3-fluoro-4-morpholinoaniline, which is an intermediate of the antibiotic drug linezolid. This precursor is initially synthesized by substituting morpholine on 1,2-difluoro-4-nitrobenzene, followed by the reduction of the nitro group. Subsequently, the precursor reacts with substituted aryl sulfonyl chlorides to yield sulfonamides with good yields ranging from 75% to 89% . Although the specific synthesis of 4-((2,6-dimethylmorpholino)sulfonyl)-N'-(4-fluorobenzo[d]thiazol-2-yl)benzohydrazide is not detailed, it is likely that a similar synthetic route could be employed, with appropriate modifications to incorporate the dimethylmorpholino and 4-fluorobenzo[d]thiazol-2-yl groups.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is typically confirmed using spectroscopic methods such as IR, NMR (1H and 13C), mass spectrometry, and elemental analysis . These techniques allow for the elucidation of the molecular framework and the confirmation of the synthesized compounds' structures. The presence of the morpholino group and the sulfonyl linkage are key structural features that can be identified through these methods.
Chemical Reactions Analysis
Sulfonamide derivatives, including those similar to the compound of interest, are known to exhibit antimicrobial activity. The compounds synthesized in the study were tested against various bacterial and fungal strains, with some showing potent antimicrobial activity, particularly as antifungal agents . The chemical reactivity of these compounds in biological systems can be attributed to their ability to form hydrogen bonds with amino acids at the active sites of enzymes, as suggested by molecular docking studies.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of the sulfonyl group and the morpholino moiety contribute to the compounds' solubility, stability, and reactivity. The antimicrobial potency of these compounds is often assessed through growth inhibition zones and minimum inhibitory concentration (MIC) tests, with some compounds exhibiting MIC values in the range of 6.25–25.0 µg/mL . These properties are crucial for their potential therapeutic applications.
Scientific Research Applications
Antimicrobial Activity
4-((2,6-Dimethylmorpholino)sulfonyl)-N'-(4-fluorobenzo[d]thiazol-2-yl)benzohydrazide and its derivatives have been studied for their potential antimicrobial activity. Research indicates that compounds containing sulphonamide, benzothiazole, and fluorine elements, similar to this compound, show promising antimicrobial properties. For instance, fluoro-substituted sulphonamide benzothiazole derivatives were synthesized and screened for their antimicrobial activities. These compounds exhibited significant potential in inhibiting microbial growth, suggesting a role in developing new antimicrobial agents (Jagtap et al., 2010).
Molecular Docking and Antifungal Activity
The compound and its related structures have been explored in molecular docking studies, which are crucial for understanding how these molecules interact with biological targets. For example, sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, an intermediate related to this compound, showed potent antimicrobial activity, particularly against fungi. These findings were supported by molecular docking studies, indicating the compounds' potential as antifungal agents (Janakiramudu et al., 2017).
Anticancer Potential
Certain derivatives of this compound have been investigated for their anticancer properties. For example, fluoro-substituted benzothiazole compounds have shown promising results in biological and pharmacological screenings for anticancer activity. These studies indicate that the structural components of 4-((2,6-Dimethylmorpholino)sulfonyl)-N'-(4-fluorobenzo[d]thiazol-2-yl)benzohydrazide may contribute to potential anticancer effects (Patel et al., 2009).
Photophysical Properties
Compounds related to 4-((2,6-Dimethylmorpholino)sulfonyl)-N'-(4-fluorobenzo[d]thiazol-2-yl)benzohydrazide have been studied for their photophysical properties. These properties are significant in applications like fluorescent probes and in photodynamic therapy for cancer treatment. For instance, the modulation of the excited-state intramolecular proton transfer process in certain derivatives indicates potential applications in photophysical studies (Heyer et al., 2017).
properties
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N'-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O4S2/c1-12-10-25(11-13(2)29-12)31(27,28)15-8-6-14(7-9-15)19(26)23-24-20-22-18-16(21)4-3-5-17(18)30-20/h3-9,12-13H,10-11H2,1-2H3,(H,22,24)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGIMUKJBKGFDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(C=CC=C4S3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2,6-dimethylmorpholino)sulfonyl)-N'-(4-fluorobenzo[d]thiazol-2-yl)benzohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(Azepan-1-yl)pyridin-4-yl]methanamine](/img/structure/B2503126.png)

![2-{[4-(1,3-benzodioxol-5-ylamino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino}ethanol](/img/structure/B2503130.png)

![N-(4-ethoxyphenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2503132.png)
![Methyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2503133.png)
![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-3-carboxylate](/img/structure/B2503134.png)

![N-benzo[e][1,3]benzothiazol-2-yl-5-nitrothiophene-2-carboxamide](/img/structure/B2503137.png)
![2-[2-Methoxy-5-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2503139.png)
![2-[(2,6-Dichlorobenzyl)sulfanyl]-6-(4-fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2503140.png)

